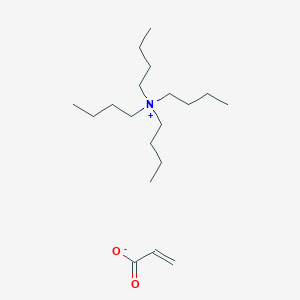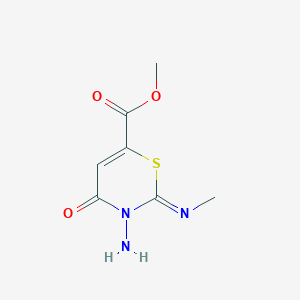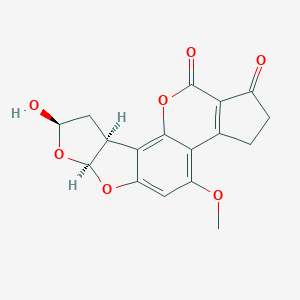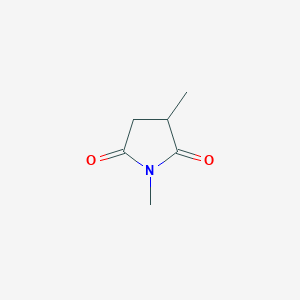
3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxylic acid, commonly known as DOXO, is a purine nucleoside analog that has been extensively studied for its potential applications in cancer treatment. DOXO is a synthetic compound that mimics the structure of natural nucleosides, which are essential building blocks of DNA and RNA. In
Applications De Recherche Scientifique
DOXO has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. DOXO has also been investigated for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
Mécanisme D'action
DOXO works by incorporating into the DNA of cancer cells, causing DNA damage and inhibiting DNA synthesis. It also induces apoptosis, or programmed cell death, in cancer cells. The mechanism of action of DOXO is similar to that of other nucleoside analogs, such as gemcitabine and cytarabine.
Biochemical and Physiological Effects
DOXO can cause a range of biochemical and physiological effects, both in cancer cells and in healthy cells. In cancer cells, DOXO can induce DNA damage, inhibit DNA synthesis, and induce apoptosis. In healthy cells, DOXO can also cause DNA damage, leading to potential side effects such as myelosuppression, gastrointestinal toxicity, and cardiotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
DOXO has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. It is also stable and can be stored for long periods of time. However, DOXO also has some limitations. It can be toxic to cells, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several areas of future research for DOXO. One area of interest is the development of DOXO analogs with improved potency and selectivity for cancer cells. Another area of research is the investigation of the combination of DOXO with other cancer treatments, such as radiation therapy or immunotherapy. Additionally, there is ongoing research into the mechanisms of DOXO-induced DNA damage and apoptosis, which could lead to the development of new cancer treatments.
Méthodes De Synthèse
DOXO can be synthesized in a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl groups on the ribose ring, followed by the introduction of the purine base and the carboxylic acid group. The final deprotection step yields DOXO. The synthesis of DOXO is complex and requires expertise in organic chemistry.
Propriétés
Numéro CAS |
15475-13-5 |
|---|---|
Formule moléculaire |
C10H10N4O6 |
Poids moléculaire |
282.21 g/mol |
Nom IUPAC |
3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H10N4O6/c15-4-5(16)9(20-6(4)10(18)19)14-2-13-3-7(14)11-1-12-8(3)17/h1-2,4-6,9,15-16H,(H,18,19)(H,11,12,17) |
Clé InChI |
YALKLGGFZOUJBN-UHFFFAOYSA-N |
SMILES isomérique |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)C(=O)O)O)O |
SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)C(=O)O)O)O |
SMILES canonique |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)C(=O)O)O)O |
Synonymes |
3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















